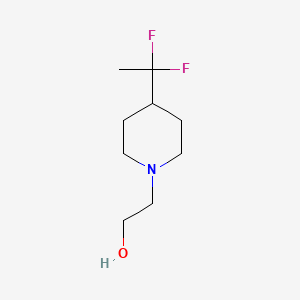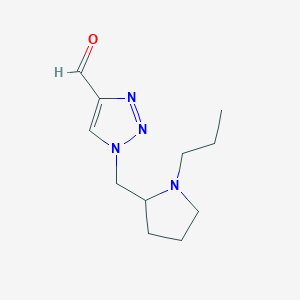
2-(4-(1,1-Difluorethyl)piperidin-1-yl)ethan-1-ol
Übersicht
Beschreibung
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-ol, also known as (1,1-Difluoroethyl)piperidin-2-ol, is a synthetic compound that has a wide range of applications in the scientific research field. It is an organic compound that is composed of a piperidine ring and a difluoroethyl group. This compound has been studied for its potential uses in medicinal chemistry, drug design, and biochemistry.
Wirkmechanismus
The mechanism of action of 2-(4-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-ol is not fully understood. However, it is believed that the compound binds to specific receptors in the body, which leads to the activation of various biochemical pathways. Additionally, it is believed that the compound may also interact with other molecules in the body, leading to the activation of various biochemical pathways.
Biochemical and Physiological Effects
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-ol has been studied for its potential effects on biochemical and physiological processes. Studies have shown that the compound may have an effect on the regulation of gene expression, as well as on the regulation of cell growth and differentiation. Additionally, the compound has been shown to have an effect on the metabolism of lipids, carbohydrates, and proteins.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-ol has several advantages when used in laboratory experiments. The compound is relatively stable, and it is soluble in a variety of solvents. Additionally, the compound is relatively inexpensive, making it a cost-effective choice for laboratory experiments. However, there are some limitations to using the compound in laboratory experiments. For example, the compound may interact with other molecules in the body, leading to unexpected results.
Zukünftige Richtungen
There are several potential future directions for the use of 2-(4-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-ol. One potential future direction is to further explore its potential uses in medicinal chemistry, drug design, and biochemistry. Additionally, further research could be conducted to explore the compound’s potential uses in other fields, such as materials science and nanotechnology. Additionally, further research could be conducted to explore the compound’s potential effects on biochemical and physiological processes. Finally, further research could be conducted to explore the compound’s potential toxicity and safety.
Wissenschaftliche Forschungsanwendungen
Anticancer-Anwendungen
Piperidinderivate, einschließlich unserer interessierenden Verbindung, wurden als potenzielle Anticancer-Mittel identifiziert. Sie weisen eine Reihe von biologischen Aktivitäten auf, die die Proliferation und Metastasierung von Krebszellen stören können. Forschungen haben gezeigt, dass bestimmte Piperidinalkaloide in Krebszellen Apoptose induzieren können, was sie zu einem Schwerpunkt für die Entwicklung neuer Chemotherapeutika macht .
Antibakterielle und Antimykotische Eigenschaften
Die strukturellen Merkmale von Piperidinderivaten eignen sich für Anwendungen bei der Bekämpfung von mikrobiellen und Pilzinfektionen. Ihr Wirkmechanismus beinhaltet häufig die Störung der Zellwandsynthese der Krankheitserreger, wodurch deren Wachstum und Überleben gehemmt wird .
Antivirale und antimalarielle Wirkungen
Auf Piperidin basierende Verbindungen haben sich als vielversprechende antivirale und antimalarielle Mittel erwiesen. Ihre Wirksamkeit gegen Viren und den Malariaparasiten wird ihrer Fähigkeit zugeschrieben, kritische biologische Pfade zu blockieren, die für den Lebenszyklus des Krankheitserregers notwendig sind .
Analgetische und entzündungshemmende Anwendungen
Die analgetischen (schmerzstillenden) und entzündungshemmenden Wirkungen von Piperidinderivaten sind gut dokumentiert. Sie modulieren entzündungshemmende Pfade und die Schmerzempfindung, was für die Behandlung von Erkrankungen wie chronischen Schmerzen und Arthritis genutzt werden kann .
Potenzial zur Behandlung von Alzheimer-Krankheit
Die Alzheimer-Forschung hat Piperidinderivate als potenzielle therapeutische Mittel untersucht. Sie können neuroprotektive Wirkungen bieten und Enzyme wie Acetylcholinesterase hemmen, die am Fortschreiten der Alzheimer-Krankheit beteiligt sind .
Antipsychotische und gerinnungshemmende Rollen
Im Bereich der psychischen Gesundheit werden Piperidinderivate wegen ihrer antipsychotischen Eigenschaften untersucht. Darüber hinaus sind ihre gerinnungshemmenden Fähigkeiten von Interesse, um Blutgerinnsel zu verhindern, ohne das mit herkömmlichen Antikoagulanzien verbundene Blutungsrisiko .
Kardiologische Forschung
Piperidinverbindungen wurden in die kardiologische Forschung einbezogen, insbesondere bei der Entwicklung von Medikamenten zur Behandlung von Bluthochdruck und anderen Herz-Kreislauf-Erkrankungen. Ihre Fähigkeit, mit verschiedenen Rezeptoren und Enzymen zu interagieren, macht sie in diesem Bereich wertvoll .
Neuropharmakologische Anwendungen
Schließlich sind die neuropharmakologischen Anwendungen von Piperidinderivaten vielfältig. Sie werden wegen ihres Einflusses auf Neurotransmittersysteme auf ihr Potenzial zur Behandlung einer Vielzahl neurologischer Erkrankungen untersucht, darunter Depression, Angstzustände und Epilepsie .
Eigenschaften
IUPAC Name |
2-[4-(1,1-difluoroethyl)piperidin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F2NO/c1-9(10,11)8-2-4-12(5-3-8)6-7-13/h8,13H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTCYTLEPAXMPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)CCO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-fluoro-2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1482109.png)

![6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482113.png)
![7-(chloromethyl)-1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482115.png)
![1-ethyl-6-methyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482116.png)
![2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482118.png)
![1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1482121.png)
![1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1482122.png)
![7-(chloromethyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482123.png)
![1-methyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482124.png)
![1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1482126.png)
![6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1482127.png)